molecular formula C12H14O3 B148361 Ethyl p-methoxycinnamate CAS No. 24393-56-4

Ethyl p-methoxycinnamate

Cat. No. B148361
CAS RN: 24393-56-4
M. Wt: 206.24 g/mol
InChI Key: DHNGCHLFKUPGPX-RMKNXTFCSA-N
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Description

Ethyl p-methoxycinnamate (EPMC) is a natural ester found in the rhizome of Kaempferia galanga, commonly known as kencur. It has been identified as having various pharmacological activities, including anti-inflammatory and anti-angiogenic effects. EPMC is also a widely used ingredient in sunscreen products due to its UV-absorbing properties .

Synthesis Analysis

EPMC can be synthesized from Kaempferia galanga through extraction and isolation processes. The transesterification reaction of EPMC with octanol has been used to produce octyl p-methoxycinnamate, a compound suitable for sunblock applications . Additionally, direct amidation of EPMC with diethanolamine has been performed to produce N,N-bis-(2-hydroxyethyl)-p-methoxycinnamamide, using both microwave-assisted and conventional methods . Microwave irradiation has also been employed to modify the structure of EPMC, yielding various derivatives with potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of EPMC has been studied using various spectroscopic techniques, including UV-VIS, Infra Red, Mass Spectroscopy, and NMR spectrophotometry. These studies have helped in confirming the identity of synthesized EPMC and its derivatives .

Chemical Reactions Analysis

EPMC has been used as a starting material for various chemical reactions, including the synthesis of sunblock compounds, amides, and nitrostyrenes. These reactions often involve the modification of the carboxyl group or the ester moiety of EPMC . The direct conversion of EPMC into N,N-dimethyl-p-methoxycinnamamide has been reported as well, highlighting the versatility of EPMC as a chemical precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of EPMC, such as its UV absorption spectra, have been analyzed in different solvents and compared with theoretical calculations using density functional theory. These studies are essential for understanding the behavior of EPMC in various environments and for optimizing its use in sunscreen formulations . The genotoxicity of EPMC has also been evaluated, indicating potential safety concerns that may be batch-related or due to trace contaminants .

Case Studies

EPMC has been the subject of several case studies focusing on its pharmacological activities. It has shown significant anti-inflammatory potential by inhibiting pro-inflammatory cytokines and angiogenesis, which are crucial in the treatment of inflammatory and angiogenesis-related diseases . The anti-inflammatory activity of EPMC derivatives has been screened, revealing that modifications to its structure can maintain or enhance this activity . Furthermore, the antibacterial properties of EPMC and its hydrolyzed form, p-methoxycinnamic acid, have been evaluated, with EPMC showing the strongest activity against B. cereus .

Scientific Research Applications

1. Anti-Metastasis Agent and Chemosensitizer for Melanoma Cells

  • Application Summary: EPMC has been identified as an active anti-metastasis agent and chemosensitizer targeting NFκB from Kaempferia galanga for melanoma cells . The compound was isolated and identified using chromatography and spectroscopy techniques .
  • Methods of Application: The inhibitory activity on NFκB activation and cell viability was determined using reporter assay methods . Further investigation was conducted by evaluating the anti-metastasis effect of EPMC in vitro by using wound-healing assays, invasion tests, and molecular mechanism assays using Western blotting .
  • Results: EPMC demonstrated potent NFκB inhibitory activity against melanoma cell B16F10- NFκB Luc2 with an IC50 of 88.7 μM . It acted as inhibitors of p38 and thereby Akt phosphorylation inhibitors at serine 473, inhibiting NFκB-dependent transcription .

2. Reinforcing Pluripotency of Stem Cells

  • Application Summary: EPMC has been found to enhance the promoter activity of the Oct4 gene, increase the expression of Oct4 at both mRNA and protein levels, and significantly promote the colony formation of P19 cells .
  • Methods of Application: The study constructed an Oct4 gene promoter-driven firefly luciferase reporter and screened small-molecule compounds that could maintain cell self-renewal and pluripotency .
  • Results: EPMC could reinforce the self-renewal capacity of P19 cells . It also enhanced self-renewal and pluripotency of human umbilical cord mesenchymal stem cells and mouse embryonic stem cells .

3. Anti-Inflammatory Agent

  • Application Summary: EPMC, a phytochemical contained in Kaempferia galanga, has been scientifically proven to play a role as an anti-inflammatory agent .

4. Inhibitor of COX-1 and COX-2

  • Application Summary: EPMC has been found to inhibit COX-1 and COX-2 in vitro .
  • Results: EPMC inhibits COX-1 and COX-2 in vitro with IC50s of 1.12 and 0.83 μM, respectively .

5. Anti-Dengue Agent

  • Application Summary: EPMC has been found to have dual action effects against dengue virus infection and inflammation via NF-κB pathway suppression . It significantly reduced DENV-2 infection, virion production, and viral protein synthesis in HepG2 and A549 cells .
  • Methods of Application: The study identified Kaempferia galanga L. (KG) extract as exhibiting anti-DENV activity . The major bioactive compound, EPMC, was tested for its efficacy against all four DENV serotypes, targeting the replication phase of the virus life cycle .
  • Results: EPMC demonstrated efficacy with half-maximal effective concentration (EC50) values of 22.58 μM and 6.17 μM, and impressive selectivity indexes (SIs) of 32.40 and 173.44, respectively . It also reduced DENV-2-induced cytokines (IL-6 and TNF-α) and chemokines (RANTES and IP-10), indicating inhibition of NF-κB activation .

6. Supplementary Treatment for Liver Disease

  • Application Summary: In vitro tests carried out on rat hepatocytes injured by CCl4 showed that EPMC exhibits an equipotency effect similar to silybin when used as a supplementary treatment for liver disease at a lower concentration .

7. Anti-Inflammatory Activity

  • Application Summary: EPMC has been found to exert significant anti-inflammatory activity .
  • Results: EPMC was found to inhibit inflammation by 51.9% when compared to control .

8. Supplementary Treatment for Liver Disease

  • Application Summary: In vitro tests carried out on rat hepatocytes injured by CCl4 showed that EPMC exhibits an equipotency effect similar to silybin when used as a supplementary treatment for liver disease at a lower concentration .
  • Results: EPMC was found to be effective even at 10–50 times lower concentrations compared to other treatments .

Safety And Hazards

According to the safety data sheet, EPMC is not classified as a hazardous substance or mixture .

Future Directions

EPMC has shown potential as an anti-metastasis agent and chemosensitizer targeting NFκB for melanoma cells . It could be a potential, viable adjuvant for improving the clinical efficacy of anti-metastatic and cancer chemotherapy .

properties

IUPAC Name

ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNGCHLFKUPGPX-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308962
Record name Ethyl (E)-4-methoxycinnamate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl trans-p-methoxycinnamate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ethyl p-methoxycinnamate

CAS RN

24393-56-4, 1929-30-2
Record name Ethyl (E)-4-methoxycinnamate
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Record name Ethyl methoxycinnamate
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Record name Ethyl methoxycinnamate
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Record name Ethyl methoxycinnamate
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Record name Ethyl (E)-4-methoxycinnamate
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Record name Ethyl p-methoxycinnamate
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Record name ETHYL METHOXYCINNAMATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD418S06XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

49 - 50 °C
Record name Ethyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The process of claim 1 wherein p-methoxy benzaldehyde is reacted with ethyl acetate in step (a); ethyl p-methoxycinnamate is formed in step (b) and ethyl p-methoxycinnamate and p-methoxycinnamic acid are reacted with a C8 alkanol in step (e) to produce a C8 alkyl p-methoxycinnamate as the product of the process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
D Lakshmanan, J Werngren, L Jose, KP Suja, MS Nair… - Fitoterapia, 2011 - Elsevier
… From the rhizomes of Kaempferia galanga we purified an active molecule and identified it as ethyl p-methoxycinnamate, which inhibited drug susceptible as well as MDR clinical …
Number of citations: 106 www.sciencedirect.com
MI Umar, MZ Asmawi, A Sadikun, AMSA Majid… - Clinics, 2014 - SciELO Brasil
… ethyl-p-methoxycinnamate … ethyl-p-methoxycinnamate considerably inhibited microvessel sprouting from the rat aorta. These mechanistic studies showed that ethyl-p-methoxycinnamate …
Number of citations: 92 www.scielo.br
I Komala, S Supandi, N Nurhasni… - Indonesian Journal of …, 2018 - journal.ugm.ac.id
Ethyl p-methoxycinnamate (EPMC)(1) has been isolated as a major compound from the rhizome of Kaempferia galanga together with the other compound ethyl cinnamate (2). As …
Number of citations: 16 journal.ugm.ac.id
MI Umar, MZ Asmawi, A Sadikun, IJ Atangwho… - Molecules, 2012 - mdpi.com
This study evaluated the anti-inflammatory effect of Kaempferia galanga (KG) using an activity-guided approach. KG rhizomes were serially extracted with petroleum ether, chloroform, …
Number of citations: 142 www.mdpi.com
SK Gupta, AB Banerjee, B Achari - Lloydia, 1976 - europepmc.org
… 4%) was assigned as ethyl p-methoxycinnamate (EPMC). The proposed structure was confirmed by synthesis and comparison of the chemical and biological properties of the natural …
Number of citations: 90 europepmc.org
MN Omar, NHM Hasali, HY Alfarra… - Oriental Journal of …, 2014 - academia.edu
Ethyl p-methoxycinnamate (EPMC), a major constituent of the Kaempferia galanga rhizome, was transformed to ethyl p-hydroxycinnamate (EPHC) using Aspergillus niger. The EPHC …
Number of citations: 23 www.academia.edu
HJ Ko, HJ Kim, SY Kim, HY Yun, KJ Baek… - Phytotherapy …, 2014 - Wiley Online Library
… as ethyl p-methoxycinnamate through nuclear magnetic resonance analysis. In the present study, we found that ethyl p-methoxycinnamate … , however, ethyl p-methoxycinnamate did not …
Number of citations: 24 onlinelibrary.wiley.com
ZH He, GGL Yue, CBS Lau, W Ge… - Journal of agricultural …, 2012 - ACS Publications
… active components (trans-ethyl p-methoxycinnamate and kaempferol) … , trans-ethyl p-methoxycinnamate was further investigated for … that trans-ethyl p-methoxycinnamate affects multiple …
Number of citations: 45 pubs.acs.org
A Hakim, Y Andayani… - Journal of Physics …, 2018 - iopscience.iop.org
… ethyl p-methoxycinnamate isolation procedures performed in this study is simpler than the ethyl p-methoxycinnamate … Ethyl p-methoxycinnamate has been produced in large quantities …
Number of citations: 21 iopscience.iop.org
N Srivastava, S Mishra, H Iqbal, D Chanda… - Journal of …, 2021 - Elsevier
… A HPLC method was developed and validated for the quality assessment of KGR using its two major phytochemicals ie ethyl-p-methoxycinnamate (EPMC) and ethyl cinnamate (EC) in …
Number of citations: 15 www.sciencedirect.com

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